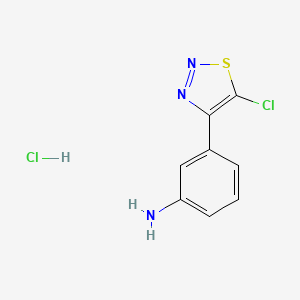

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride

Overview

Description

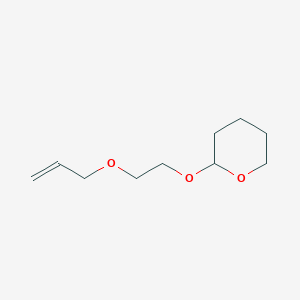

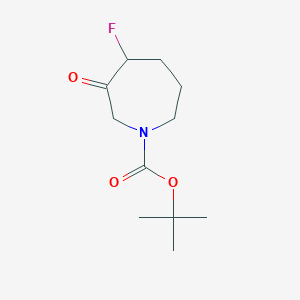

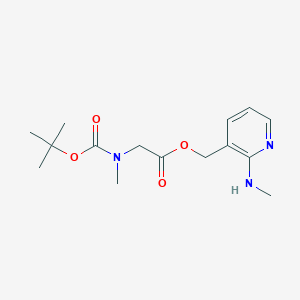

This compound is likely an organic molecule given its composition. The name suggests it contains a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms, one sulfur atom, and two carbon atoms. Attached to this ring is a 5-chloro group and an aniline group. The molecule is a hydrochloride, meaning it is likely a salt formed with hydrochloric acid.

Synthesis Analysis

The synthesis of this compound would likely involve the formation of the thiadiazole ring, possibly through a cyclization reaction. The aniline group could be added through a substitution reaction, and the chlorine atom could be added through an electrophilic aromatic substitution reaction.Molecular Structure Analysis

The molecular structure could be analyzed using techniques such as X-ray crystallography or NMR spectroscopy. These techniques would provide information about the arrangement of atoms in the molecule and the types of bonds present.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the electron-rich nitrogen atoms and the electron-withdrawing chlorine atom. It might undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution.Physical And Chemical Properties Analysis

The physical and chemical properties of the compound could be determined through various experiments. These might include determining its melting point, boiling point, solubility in various solvents, and its acidity or basicity.Scientific Research Applications

Synthesis and Chemical Properties

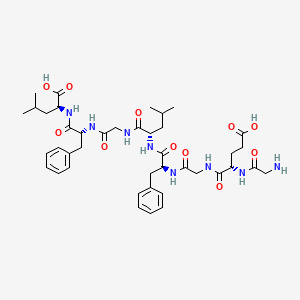

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride, being a compound with a thiadiazole ring, is involved in various chemical reactions leading to the synthesis of novel organic compounds. A study on the reaction of chloral with substituted anilines, including thiadiazole derivatives, highlighted the formation of novel substituted 2-trichloromethyl-3-phenyl-1,3-thiazolidin-4-ones. These compounds are significant due to their potential applications in synthesizing various heterocyclic compounds with expected biological activities. The synthetic route offers insight into diverse intermediates formed from reactions involving chloral and amines, showcasing the compound's role in facilitating the understanding of complex organic reactions and synthesis of heterocyclic compounds with potential pharmacological applications (Issac & Tierney, 1996).

Heterocyclic Chemistry and Pharmacological Potential

Thiadiazole compounds, including those with the 3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline moiety, are known for their broad spectrum of applications in pharmaceutical and biological fields. They serve as crucial scaffolds in medicinal chemistry due to their versatile pharmacological properties. A review on thiadiazoles emphasizes their significance in organic synthesis, pharmaceutical applications, and as agents with potential anti-inflammatory, antimicrobial, and antiviral activities. This highlights the importance of exploring thiadiazole chemistry for developing new therapeutic agents (Asif, 2016).

Another study focuses on quinazoline derivatives, suggesting the potential of thiadiazole compounds in synthesizing novel bioactive molecules. By integrating bioactive moieties with the quinazolinone nucleus, researchers have developed new medicinal agents showcasing antibacterial activity. This approach underscores the utility of thiadiazole derivatives in medicinal chemistry for creating new drugs with enhanced bioavailability and therapeutic potential (Tiwary et al., 2016).

Safety And Hazards

The safety and hazards associated with this compound would depend on its reactivity and biological activity. Material Safety Data Sheets (MSDS) would provide information on handling, storage, and disposal.

Future Directions

Future research on this compound could involve exploring its potential uses. For example, if it has biological activity, it could be developed into a pharmaceutical drug. Alternatively, if it has interesting chemical properties, it could be used in the development of new materials.

properties

IUPAC Name |

3-(5-chlorothiadiazol-4-yl)aniline;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3S.ClH/c9-8-7(11-12-13-8)5-2-1-3-6(10)4-5;/h1-4H,10H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HIBVBENGODWKRD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)N)C2=C(SN=N2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7Cl2N3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

248.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(5-Chloro-1,2,3-thiadiazol-4-yl)aniline hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(7-Benzyloxy-benzo[1,3]dioxol-5-yl)-methanol](/img/structure/B1446241.png)

![tert-Butyl 7-oxo-9-oxa-2,6-diazaspiro[4.5]decane-2-carboxylate](/img/structure/B1446260.png)